N-(3,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common route includes the formation of the pyrazinone ring followed by the introduction of the sulfanyl group and subsequent acetamide formation. Key reagents might include 4-methoxybenzaldehyde, hydrazine derivatives, and thiols. Reaction conditions often involve refluxing in organic solvents and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may leverage automated synthesis techniques and continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the pyrazinone ring.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity .
Comparison with Similar Compounds
- N-(3,5-dimethylphenyl)-2-{[4-(4-hydroxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
- N-(3,5-dimethylphenyl)-2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Uniqueness: Compared to similar compounds, N-(3,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide exhibits unique reactivity due to the presence of the methoxy group, which can influence its electronic properties and steric interactions. This makes it particularly valuable in the design of new molecules with specific desired properties .
Biological Activity
N-(3,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps that typically include the reaction of 3,5-dimethylphenyl amines with appropriate acetamides and sulfanyl derivatives. The compound's structure can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography.
Table 1: Structural Data
Parameter | Value |
---|---|
Molecular Formula | C20H22N2O3S |
Molecular Weight | 370.47 g/mol |
Melting Point | 150–152 °C |
Solubility | Soluble in DMSO |
Biological Activities
Recent studies have demonstrated a range of biological activities associated with this compound:
1. Antimicrobial Activity
Research indicates that compounds with a similar structural framework exhibit significant antimicrobial properties. For instance, derivatives containing phenoxy-N-arylacetamide moieties have shown effectiveness against various bacterial strains .
2. Antidiabetic Activity
The compound has been investigated for its potential antidiabetic effects. Studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
3. Anti-inflammatory Effects
this compound has also been reported to possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
4. Analgesic Activity
In preclinical trials, this compound demonstrated analgesic effects comparable to standard pain relief medications. The mechanism appears to involve modulation of pain signaling pathways .
5. Anticancer Potential
Initial studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis in cancer cells through mechanisms involving oxidative stress .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against E. coli and S. aureus, showing inhibition zones comparable to those of standard antibiotics .
- Diabetes Model : In a rat model of diabetes induced by streptozotocin, treatment with the compound resulted in a significant reduction in blood glucose levels and improvement in lipid profiles .
- Inflammation Model : In vitro studies demonstrated that the compound could significantly reduce TNF-alpha production in macrophages stimulated with LPS .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-10-15(2)12-16(11-14)23-19(25)13-28-20-21(26)24(9-8-22-20)17-4-6-18(27-3)7-5-17/h4-12H,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOQJYXLIAAANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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